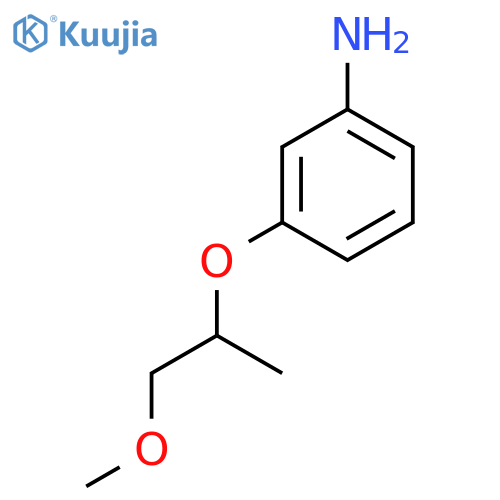Cas no 1343213-61-5 (3-(1-methoxypropan-2-yl)oxyaniline)

3-(1-methoxypropan-2-yl)oxyaniline 化学的及び物理的性質
名前と識別子
-
- 3-(1-methoxypropan-2-yl)oxyaniline
- AKOS013456730
- 3-[(1-methoxypropan-2-yl)oxy]aniline
- 1343213-61-5
- EN300-1294905
-
- インチ: 1S/C10H15NO2/c1-8(7-12-2)13-10-5-3-4-9(11)6-10/h3-6,8H,7,11H2,1-2H3
- InChIKey: XDTSSZSCGIKXCG-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC=C(C=1)N)C(C)COC
計算された属性
- せいみつぶんしりょう: 181.110278721g/mol
- どういたいしつりょう: 181.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 44.5Ų
3-(1-methoxypropan-2-yl)oxyaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1294905-1.0g |
3-[(1-methoxypropan-2-yl)oxy]aniline |
1343213-61-5 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1294905-50mg |
3-[(1-methoxypropan-2-yl)oxy]aniline |
1343213-61-5 | 50mg |
$528.0 | 2023-09-30 | ||
| Enamine | EN300-1294905-1000mg |
3-[(1-methoxypropan-2-yl)oxy]aniline |
1343213-61-5 | 1000mg |
$628.0 | 2023-09-30 | ||
| Enamine | EN300-1294905-2500mg |
3-[(1-methoxypropan-2-yl)oxy]aniline |
1343213-61-5 | 2500mg |
$1230.0 | 2023-09-30 | ||
| Enamine | EN300-1294905-250mg |
3-[(1-methoxypropan-2-yl)oxy]aniline |
1343213-61-5 | 250mg |
$579.0 | 2023-09-30 | ||
| Enamine | EN300-1294905-10000mg |
3-[(1-methoxypropan-2-yl)oxy]aniline |
1343213-61-5 | 10000mg |
$2701.0 | 2023-09-30 | ||
| Enamine | EN300-1294905-100mg |
3-[(1-methoxypropan-2-yl)oxy]aniline |
1343213-61-5 | 100mg |
$553.0 | 2023-09-30 | ||
| Enamine | EN300-1294905-500mg |
3-[(1-methoxypropan-2-yl)oxy]aniline |
1343213-61-5 | 500mg |
$603.0 | 2023-09-30 | ||
| Enamine | EN300-1294905-5000mg |
3-[(1-methoxypropan-2-yl)oxy]aniline |
1343213-61-5 | 5000mg |
$1821.0 | 2023-09-30 |
3-(1-methoxypropan-2-yl)oxyaniline 関連文献
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Shachi Mittal Analyst, 2019,144, 2635-2642
3-(1-methoxypropan-2-yl)oxyanilineに関する追加情報
Recent Advances in the Study of 1343213-61-5 and 3-(1-methoxypropan-2-yl)oxyaniline in Chemical Biology and Pharmaceutical Research
The compound with the CAS number 1343213-61-5 and the specific product name 3-(1-methoxypropan-2-yl)oxyaniline have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are being investigated for their potential applications in drug discovery, particularly in the development of novel therapeutic agents. This research briefing aims to provide an overview of the latest findings related to these compounds, highlighting their chemical properties, biological activities, and potential therapeutic uses.
Recent studies have focused on the synthesis and characterization of 1343213-61-5, a compound that exhibits promising pharmacological properties. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to elucidate its molecular structure and confirm its purity. Preliminary in vitro assays have demonstrated that 1343213-61-5 interacts with specific biological targets, suggesting its potential as a lead compound for further drug development.
In parallel, 3-(1-methoxypropan-2-yl)oxyaniline has been studied for its role as a key intermediate in the synthesis of more complex pharmaceutical agents. Its unique chemical structure, featuring a methoxypropan-2-yl group, contributes to its stability and reactivity, making it a valuable building block in medicinal chemistry. Recent publications have detailed its use in the synthesis of novel compounds with enhanced bioactivity and reduced toxicity profiles.
One of the most notable findings in recent research is the potential application of these compounds in oncology. Preclinical studies have shown that derivatives of 1343213-61-5 exhibit selective cytotoxicity against certain cancer cell lines, while sparing normal cells. This selectivity is attributed to the compound's ability to modulate specific signaling pathways involved in cell proliferation and apoptosis. Further investigations are underway to optimize the pharmacokinetic properties of these derivatives to improve their therapeutic efficacy.
Another area of interest is the use of 3-(1-methoxypropan-2-yl)oxyaniline in the development of antimicrobial agents. Researchers have synthesized a series of analogs and evaluated their activity against a panel of pathogenic bacteria and fungi. Initial results indicate that some of these analogs possess broad-spectrum antimicrobial activity, with minimal resistance development observed in laboratory strains. These findings underscore the potential of this compound as a scaffold for designing new antibiotics to address the growing problem of antimicrobial resistance.
In conclusion, the ongoing research on 1343213-61-5 and 3-(1-methoxypropan-2-yl)oxyaniline highlights their significant potential in drug discovery and development. The unique chemical properties and biological activities of these compounds make them promising candidates for further investigation. Future studies should focus on optimizing their pharmacological profiles, elucidating their mechanisms of action, and evaluating their safety and efficacy in clinical settings. The insights gained from these studies will contribute to the advancement of chemical biology and the development of novel therapeutic agents.
1343213-61-5 (3-(1-methoxypropan-2-yl)oxyaniline) 関連製品
- 42925-28-0(3-phenyl-2,3-dihydro-1lambda6-thiophene-1,1-dione)
- 1512521-62-8(ethyl 2-amino-4-(propan-2-yloxy)butanoate)
- 1312755-61-5(Tert-butyl N-(6-chloro-5-fluoro-4-iodopyridin-3-yl)carbamate)
- 2877688-67-8(N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide)
- 2649072-38-6(1-(3-isocyanato-3-methylbutyl)-1H-pyrazole)
- 2228368-15-6(tert-butyl 3-(2-methyl-2H-indazol-3-yl)piperazine-1-carboxylate)
- 1823071-58-4(Methyl 4-amino-4-(2-bromophenyl)butanoate)
- 2248306-80-9(5-{[(tert-butoxy)carbonyl]amino}-1H-imidazole-4-carboxylic acid)
- 362601-72-7(Carbamothioic chloride,(2-chlorophenyl)methyl- (9CI))
- 1203261-05-5(3-methyl-7-(2-phenoxyethyl)-8-(propan-2-yl)amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione)




